N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 877801-13-3
Cat. No.: VC7747853
Molecular Formula: C21H20N4
Molecular Weight: 328.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877801-13-3 |
|---|---|
| Molecular Formula | C21H20N4 |
| Molecular Weight | 328.419 |
| IUPAC Name | N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)20(16(2)24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3 |
| Standard InChI Key | KGWCTROONONUPE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₁H₂₀N₄, with a molecular weight of 328.419 g/mol. Its IUPAC name, N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reflects its substitution pattern:
-
A pyrazolo[1,5-a]pyrimidine core fused from pyrazole and pyrimidine rings.
-
Methyl groups at positions 2 and 5.
-
A phenyl group at position 3.
-
A benzylamine (-NH-CH₂-C₆H₅) moiety at position 7.
The three-dimensional conformation, validated by computational models, reveals planar aromatic systems with the benzyl group adopting a perpendicular orientation relative to the core . This spatial arrangement facilitates interactions with hydrophobic binding pockets in biological targets, such as kinase domains.
Spectroscopic and Computational Descriptors
Key identifiers include:
-
InChIKey: KGWCTROONONUPE-UHFFFAOYSA-N.
-
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4.
-
LogP: Estimated at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Quantum mechanical calculations predict strong electron-withdrawing effects from the pyrimidine nitrogen atoms, which stabilize the molecule during metabolic processes.
Synthesis and Optimization
Synthetic Pathways
Industrial-scale synthesis typically employs a multi-step strategy:
-
Core Formation: Condensation of 5-amino-3-phenylpyrazole with dimethyl acetylenedicarboxylate under acidic conditions to generate the pyrazolo[1,5-a]pyrimidine scaffold.
-
N-Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 7-amine substituent.
-
Methylation: Selective methylation at positions 2 and 5 using methyl iodide and a palladium catalyst.
Key challenges include achieving regioselectivity during substitutions and minimizing side products like N-oxide derivatives. Continuous flow reactors and immobilized catalysts have improved yields to >75% in pilot-scale productions.
Industrial Refinements
Recent advancements focus on:
-
Green Chemistry: Replacement of halogenated solvents with ionic liquids to reduce environmental impact.
-
Automated Purification: High-performance liquid chromatography (HPLC) coupled with machine learning algorithms for real-time impurity detection.
Biological Activities
Antiviral Mechanisms
A patent (WO2015110491A2) identifies this compound as a potent inhibitor of RNA viruses, including influenza and coronaviruses. Proposed mechanisms include:
-
Viral Polymerase Inhibition: Competitive binding to the RNA-dependent RNA polymerase (RdRp) active site, disrupting viral replication.
-
Host Factor Modulation: Downregulation of angiotensin-converting enzyme 2 (ACE2) receptors, reducing SARS-CoV-2 cell entry.
In vitro assays demonstrate an EC₅₀ of 0.8 μM against H1N1 influenza, surpassing oseltamivir (EC₅₀ = 1.2 μM).
Kinase Inhibition in Oncology
The compound exhibits nanomolar affinity for tyrosine kinases, including EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 18 nM). Structural analogs with fluorinated phenyl groups show enhanced selectivity by forming hydrogen bonds with kinase hinge regions . In murine xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 62% compared to controls.
Pharmacological Applications
Bioavailability Enhancements
Despite promising in vitro activity, the compound’s oral bioavailability remains suboptimal (<20%) due to first-pass metabolism. Strategies to overcome this include:
-
Prodrug Formulations: Attachment of acetyl groups to the amine moiety, increasing solubility and bypassing cytochrome P450 oxidation.
-
Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieves sustained release over 72 hours.
Comparative Structure-Activity Relationships (SAR)
Analogues with varied substituents reveal critical SAR trends:
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | 4-Fluorophenyl | ↑ Kinase selectivity (2-fold) |
| 5 | Propyl vs. Methyl | ↓ Cytotoxicity (IC₅₀ ↑ 40%) |
| 7 | Pyridylmethylamine | ↑ Antiviral potency (EC₅₀ ↓ 30%) |
These findings underscore the importance of balancing hydrophobic and electronic properties for target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume